methyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate
Overview
Description
Methyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate is a chemical compound belonging to the triazole family. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by a benzyl group attached to the nitrogen atom at position 1 of the triazole ring and a methyl ester group at position 4. It is used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
Methyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate is a complex compound that interacts with various targets. Similar compounds have been found to interact with copper ions (cu i) and stabilize them towards disproportionation and oxidation .
Mode of Action
The compound’s mode of action involves its interaction with its targets, leading to changes at the molecular level. For instance, it has been suggested that similar compounds can enhance the catalytic effect in the azide-acetylene cycloaddition . This suggests that this compound might also interact with its targets in a similar manner, leading to changes in their activity.
Biochemical Analysis
Biochemical Properties
Methyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It has been shown to inhibit enzymes such as xanthine oxidase and acetylcholinesterase, which are crucial in oxidative stress and neurotransmission, respectively . The compound also exhibits antibacterial properties by interacting with bacterial cell wall synthesis enzymes, thereby disrupting their function .
Cellular Effects
This compound affects various cell types and cellular processes. It influences cell signaling pathways by modulating the activity of kinases and phosphatases, leading to altered gene expression and cellular metabolism . The compound has been observed to induce apoptosis in cancer cells by activating caspases and other pro-apoptotic proteins .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It inhibits enzyme activity by binding to the active sites, thereby preventing substrate access . Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard conditions but can degrade under extreme pH or temperature . Long-term studies have shown that it can cause sustained changes in cellular function, including prolonged enzyme inhibition and altered metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it exhibits therapeutic effects such as enzyme inhibition and antibacterial activity . At high doses, it can cause toxic effects, including liver damage and oxidative stress . Threshold effects have been observed, where a minimal effective dose is required to achieve the desired biochemical effects .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation and elimination . The compound can also affect metabolic flux by altering the levels of key metabolites involved in energy production and biosynthesis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . It can accumulate in specific tissues, such as the liver and kidneys, where it exerts its biochemical effects . The compound’s distribution is influenced by its lipophilicity and ability to cross cellular membranes .
Subcellular Localization
This compound localizes to specific subcellular compartments, including the cytoplasm and mitochondria . Its activity and function are affected by its localization, as it can interact with organelle-specific enzymes and proteins . Post-translational modifications and targeting signals play a role in directing the compound to these compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate can be synthesized through a multi-step process. One common method involves the reaction of benzyl chloride with sodium azide in a solvent mixture of acetonitrile and dimethylformamide (DMF). This reaction forms benzyl azide, which then undergoes a cycloaddition reaction with methyl propiolate in the presence of a copper catalyst to yield the desired triazole compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors. The reaction conditions are optimized for high yield and purity, often involving continuous flow processes and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted triazoles.
Scientific Research Applications
Methyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate has a wide range of applications in scientific research:
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the production of dyes, photographic materials, and corrosion inhibitors.
Comparison with Similar Compounds
Similar Compounds
Methyl 1-benzyl-1H-1,2,4-triazole-3-carboxylate: Similar structure but with a different position of the ester group.
1-benzyl-1H-1,2,3-triazole: Lacks the ester group, making it less reactive in certain chemical reactions.
Uniqueness
Methyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both the benzyl and ester groups allows for versatile modifications and applications in various fields.
Properties
IUPAC Name |
methyl 1-benzyltriazole-4-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-16-11(15)10-8-14(13-12-10)7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXGLNRKZOVMAQC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(N=N1)CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76003-76-4 | |
Record name | methyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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